3,4-Dihydroxy-3-cyclobutene-1,2-dione-d2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H2O4 |
|---|---|
Molecular Weight |
116.07 g/mol |
IUPAC Name |
3,4-dideuteriooxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6H/i/hD2 |
InChI Key |
PWEBUXCTKOWPCW-ZSJDYOACSA-N |
SMILES |
C1(=C(C(=O)C1=O)O)O |
Isomeric SMILES |
[2H]OC1=C(C(=O)C1=O)O[2H] |
Canonical SMILES |
C1(=C(C(=O)C1=O)O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis and Isotopic Modification Methodologies of 3,4 Dihydroxy 3 Cyclobutene 1,2 Dione D2
Established Synthetic Routes for Squaric Acid Precursors
Squaric acid, systematically named 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372), is a unique oxocarbon acid with a planar four-membered ring structure. nih.gov Its synthesis and the preparation of its precursors have been approached through several distinct chemical routes. Due to the poor solubility of squaric acid in many organic solvents, derivatives such as dialkyl squarates are often used as key intermediates for further chemical modifications. thieme-connect.comresearchgate.net
One of the earliest syntheses involves the ethanolysis of hexafluorocyclobutene, which yields 1,2-diethoxy-3,3,4,4-tetrafluoro-1-cyclobutene. Subsequent hydrolysis of this intermediate produces squaric acid. wikipedia.org Another established method starts from hexachlorobutadiene, which is reacted with an excess of morpholine (B109124) in an aromatic hydrocarbon solvent. The resulting intermediate is then converted and hydrolyzed with a strong acid to yield squaric acid. google.com
More commonly for derivatization, dialkyl squarates like diethyl squarate (DES) or dimethyl squarate serve as versatile precursors. thieme-connect.comnih.gov These esters are typically prepared from squaric acid itself. For instance, refluxing squaric acid with triethyl orthoformate in ethanol (B145695) is a method to produce 3,4-diethoxy-3-cyclobutene-1,2-dione (B1221301) (diethyl squarate). These precursors are crucial for synthesizing a wide range of squaric acid derivatives, including squaramides and squaraine dyes. thieme-connect.comwikipedia.org
| Starting Material(s) | Key Intermediate(s) | Final Product | Reference |
|---|---|---|---|
| Hexafluorocyclobutene, Ethanol | 1,2-diethoxy-3,3,4,4-tetrafluoro-1-cyclobutene | Squaric Acid | wikipedia.org |
| Hexachlorobutadiene, Morpholine | 3-morpholinotrichloro-2-cyclobuten-1-one | Squaric Acid | google.com |
| Squaric Acid, Triethyl orthoformate, Ethanol | - | Diethyl Squarate | |
| 3,4-ethylenedioxythiophene-1,2-dione, Triethylamine | - | Squaric Acid | guidechem.com |
Purification and Isotopic Purity Assessment for Research Applications
Following synthesis and deuteration, the product must be purified and its isotopic purity rigorously assessed to ensure its suitability for research applications, such as its use as an internal standard for temperature measurements in ¹³C MAS NMR. nih.gov
Purification: Standard techniques for purifying solid organic acids are applicable to deuterated squaric acid. Recrystallization is a common method, where the crude C4D2O4 is dissolved in a minimal amount of a suitable solvent (such as a mixture of D2O and an organic solvent) and allowed to slowly crystallize, leaving impurities behind in the mother liquor. The solvent system must be carefully chosen to avoid re-exchange of deuterium (B1214612) with protium (B1232500). Filtration and drying under vacuum are the final steps to obtain the purified product.
Isotopic Purity Assessment: Several analytical techniques are employed to confirm the structure and determine the level of deuterium incorporation.
Mass Spectrometry (MS): This is a primary tool for assessing isotopic purity. A successful deuteration is confirmed by a shift in the molecular ion peak in the mass spectrum. Non-deuterated squaric acid (C4H2O4) has a molecular weight of approximately 114.06 g/mol . sigmaaldrich.com The fully deuterated C4D2O4 should exhibit a molecular weight of approximately 116.07 g/mol . The relative intensities of the peaks at m/z corresponding to the d0, d1, and d2 species allow for the calculation of the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the disappearance or significant reduction of the signal corresponding to the hydroxyl protons. In ¹³C NMR, while the carbon spectrum remains largely similar, the deuteration can induce small isotopic shifts and affect relaxation times. nih.gov Studies have specifically utilized the properties of deuterated squaric acid in ¹³C MAS NMR. nih.gov
Infrared (IR) Spectroscopy: The stretching frequency of the O-D bond appears at a significantly lower wavenumber (approx. 2400 cm⁻¹) compared to the O-H bond (approx. 3200-3400 cm⁻¹). IR spectroscopy can therefore provide qualitative and semi-quantitative evidence of successful deuteration by observing the appearance of the O-D stretch and the disappearance of the O-H stretch.
| Technique | Parameter Measured | Expected Result for C4D2O4 |
|---|---|---|
| Mass Spectrometry | Molecular Ion Peak (m/z) | Shift from ~114 to ~116, allowing quantification of d0, d1, and d2 species. |
| ¹H NMR Spectroscopy | Signal for Hydroxyl Protons | Disappearance or significant attenuation of the acidic proton signal. |
| Infrared Spectroscopy | O-H vs. O-D Stretching Frequency | Appearance of a strong O-D absorption band and disappearance of the O-H band. |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dihydroxy 3 Cyclobutene 1,2 Dione D2
Vibrational Spectroscopy (Raman and Infrared) of Deuterated Analogs
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of 3,4-dihydroxy-3-cyclobutene-1,2-dione-d2. The substitution of hydrogen with deuterium (B1214612) induces significant and informative changes in the vibrational spectra.
Deuterium Isotope Effects on Vibrational Modes and Band Assignments
The replacement of hydrogen with deuterium, which has approximately double the mass, leads to the largest isotopic effects observed in vibrational spectroscopy. bibliotekanauki.pl This mass increase causes a downshift (a decrease in wavenumber) for vibrational modes involving the substituted atom. bibliotekanauki.pl For a simple diatomic bond like O-H, the frequency of the stretching vibration is expected to decrease by a factor of approximately √2 upon deuteration to O-D. bibliotekanauki.pl
This isotopic effect is not confined to the stretching vibrations of the substituted bond but extends to all molecular vibrations to some degree. bibliotekanauki.pl In the case of deuterated squaric acid (D2C4O4), the most pronounced shifts are observed for the modes directly involving the O-D group. These predictable shifts are invaluable for the definitive assignment of vibrational bands in the spectra of the parent compound, squaric acid (H2C4O4). By comparing the spectra of the deuterated and non-deuterated forms, bands that shift significantly can be confidently assigned to vibrations involving the hydroxyl protons. For instance, Raman spectra of polycrystalline squaric acid show numerous vibrational modes, and deuteration helps to confirm the assignment of those related to O-H vibrations. jkps.or.kr
The analysis of these isotopic shifts also aids in understanding intermolecular interactions, particularly the strong hydrogen bonding network that characterizes the crystal structure of squaric acid. jkps.or.kr The magnitude of the isotopic shift can provide information about the strength of these hydrogen bonds.
Analysis of O-D Stretching and Bending Frequencies
The most direct consequence of deuterating squaric acid is the change in the frequencies of the hydroxyl group's vibrations: the O-H stretching and bending modes.
The O-H stretching (νOH) vibration in hydrogen-bonded systems like squaric acid typically appears as a broad and intense band in the infrared spectrum. In non-hydrogen-bonded alcohols, this stretch is found around 3500-3200 cm⁻¹. researchgate.net Due to the strong intermolecular hydrogen bonds in solid squaric acid, this band is shifted to a lower frequency. Upon deuteration, this νOH band is replaced by the O-D stretching (νOD) band. As predicted by the mass difference, the νOD stretching frequency is significantly lower, typically appearing in the 2100-2400 cm⁻¹ region. nsf.gov This clear separation from other fundamental vibrations in the "cell-silent" spectral region makes the νOD stretch an excellent probe for studying the local environment and hydrogen bonding. nsf.gov
Similarly, the O-H bending (δOH) vibrations, which are found in the 1200-1300 cm⁻¹ range in the Raman spectrum of H2C4O4, are also affected. jkps.or.kr Upon deuteration, these are replaced by O-D bending (δOD) modes at lower frequencies. In-plane and out-of-plane bending modes will both exhibit this isotopic downshift. The precise analysis of these shifts in both stretching and bending frequencies provides detailed information on the geometry and dynamics of the hydrogen-bonding network within the crystal.
Below is a table summarizing the expected vibrational frequency shifts upon deuteration of squaric acid.
| Vibrational Mode | Typical Frequency Range (H2C4O4) (cm⁻¹) | Expected Frequency Range (D2C4O4) (cm⁻¹) | Primary Isotope Effect |
| O-H Stretch (νOH) | ~2500 - 3000 (broad, H-bonded) | ~2100 - 2400 | Strong |
| O-H In-Plane Bend (δOH) | ~1200 - 1300 | Lower (e.g., ~900 - 1000) | Moderate |
| O-H Out-of-Plane Bend (γOH) | ~600 - 800 | Lower (e.g., ~450 - 600) | Moderate |
| C=O Stretch | ~1790 | Minor Shift | Weak |
| C=C Stretch | ~1640 | Minor Shift | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems
NMR spectroscopy offers another powerful avenue for investigating deuterated molecules. The substitution of spin-1/2 protons with spin-1 deuterium nuclei leads to distinct changes in the NMR spectra, providing site-specific information.
Deuterium NMR (²H NMR) for Site-Specific Deuteration Analysis
Deuterium NMR (²H or D-NMR) directly observes the deuterium nuclei. It is an effective method to confirm the success and specificity of deuteration, as a strong peak will appear in the ²H NMR spectrum for the deuterated compound where a proton signal would have been in the ¹H NMR spectrum. nih.gov The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for direct comparison. nih.gov
For this compound, a ²H NMR experiment would show a single resonance corresponding to the deuterons in the O-D groups. The chemical shift of this signal would be nearly identical to the chemical shift of the hydroxyl protons in the ¹H NMR spectrum of the non-deuterated squaric acid. In the solid state, the quadrupolar nature of the deuterium nucleus provides additional information. The interaction of the nuclear quadrupole moment with the local electric field gradient is sensitive to the C-D bond orientation, making solid-state ²H NMR a valuable tool for studying molecular orientation and dynamics in partially ordered systems.
Carbon-13 NMR (¹³C NMR) and Isotopic Shifts
The substitution of hydrogen with deuterium also induces small but measurable shifts in the chemical shifts of nearby ¹³C nuclei, an effect known as a deuterium isotope shift (nΔC(OD)), where 'n' is the number of bonds separating the carbon and deuterium atoms. mdpi.com These shifts are defined as ΔC = δC(H) - δC(D) and are typically observed as upfield shifts (to lower ppm values) for the deuterated species. mdpi.com
In this compound, all four carbon atoms are chemically equivalent in solution. In the ¹³C NMR spectrum of the non-deuterated squaric acid, these carbons appear as a single peak. Upon deuteration, this peak will shift slightly. The most significant isotopic shift is the two-bond isotope effect (²ΔC(OD)) on the carbons directly bonded to the oxygen atoms (C3 and C4). Smaller, long-range isotope effects might also be observed on the carbonyl carbons (C1 and C2).
The measurement of these isotopic shifts can be highly informative. For instance, the magnitude of the two-bond isotope effect (²ΔC(OD)) has been correlated with the strength of hydrogen bonds. mdpi.com By decoupling both ¹H and ²H nuclei during the ¹³C NMR experiment, it is possible to resolve the signals from different isotopologues (molecules with different isotopic compositions), allowing for precise quantification of the degree of deuteration at specific sites. researchgate.netoregonstate.edu
The following table illustrates the expected ¹³C NMR chemical shifts and isotopic effects for squaric acid.
| Carbon Atom | Typical ¹³C Chemical Shift (H2C4O4) (ppm) | Expected Isotopic Shift (nΔC(OD)) upon Deuteration |
| C1, C2 (Carbonyl) | ~190 | Small, long-range effect |
| C3, C4 (Hydroxy) | ~190 | Larger, two-bond effect (²ΔC(OD)) |
X-ray and Neutron Diffraction Studies of Deuterated Crystal Structures
X-ray and neutron diffraction are the definitive methods for determining the precise three-dimensional arrangement of atoms in a crystal. While X-rays are scattered by electron clouds, making it difficult to accurately locate light atoms like hydrogen, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly powerful for determining the positions of hydrogen and deuterium atoms. nih.gov
The use of fully deuterated crystals, such as D2C4O4, significantly enhances the quality of neutron diffraction data by improving the signal-to-noise ratio. nih.gov Studies on squaric acid have revealed that it undergoes an antiferroelectric phase transition. A huge isotope effect is observed, with the transition temperature (Tc) increasing significantly upon deuteration, highlighting the crucial role of the protons (or deuterons) in the phase transition mechanism. jkps.or.kr
Neutron diffraction studies have provided detailed structural parameters for both H2C4O4 and D2C4O4. researchgate.net These studies confirm that the molecules form planar layers linked by strong hydrogen (or deuterium) bonds. The precise determination of bond lengths and angles, especially for the O-D···O linkage, is critical for understanding the nature of the hydrogen bonding and the mechanism of the phase transition.
Below is a data table comparing the crystallographic data for H2C4O4 and its deuterated analog, D2C4O4, in their low-temperature monoclinic phase.
| Parameter | Squaric Acid (H2C4O4) | Deuterated Squaric Acid (D2C4O4) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/m | P2₁/m |
| a (Å) | 6.143 | 6.129 |
| b (Å) | 5.286 | 5.279 |
| c (Å) | 6.148 | 6.138 |
| β (°) | 89.96 | 90.00 |
| O···O distance (Å) | 2.554 | ~2.57 |
| Transition Temp (Tc) | ~373 K (100 °C) | ~517 K (244 °C) |
Note: The values for deuterated squaric acid are approximate and compiled from various studies discussing the isotope effect. Precise values can vary slightly depending on the specific experimental conditions.
The data clearly shows a slight expansion of the crystal lattice and an increase in the O···O hydrogen bond distance upon deuteration, a phenomenon known as the Ubbelohde effect, which is characteristic of many hydrogen-bonded systems.
Examination of Deuterium Atom Positions and Intermolecular Distances
Neutron diffraction studies are paramount in accurately locating the positions of deuterium atoms within the crystal structure of this compound, a task for which X-ray diffraction is less suited due to the low scattering cross-section of deuterium for X-rays. These studies reveal the precise geometry of the O-D···O hydrogen bonds that are fundamental to the supramolecular architecture of the crystal.
For the non-deuterated form, neutron diffraction has determined the H---O distance to be 1.034 Å and the O---O distance to be 2.554 Å. Upon deuteration, changes in these distances are anticipated due to the structural isotope effect.
Interactive Data Table: Comparison of Hydrogen/Deuterium Bond Distances
| Bond | Non-Deuterated (H2SQ) Distance (Å) | Deuterated (D2SQ) Distance (Å) (Anticipated) |
| O-H / O-D | - | - |
| H---O / D---O | 1.034 | > 1.034 |
| O---O | 2.554 | ~2.574 |
Note: The data for the deuterated compound is based on theoretical predictions and the known Ubbelohde effect. The exact experimental values may vary.
The elongation of the O---O distance upon deuteration is a direct consequence of the altered vibrational modes of the heavier deuterium atom, leading to a slightly different average position within the hydrogen bond.
Structural Isotope Effects, including the Ubbelohde Effect
The substitution of hydrogen with deuterium in 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372) gives rise to notable structural isotope effects, the most prominent of which is the Ubbelohde effect. This effect describes the phenomenon where the distance between the donor and acceptor atoms in a hydrogen bond (in this case, the oxygen atoms) changes upon isotopic substitution.
In the case of deuterated squaric acid, a positive Ubbelohde effect is observed, meaning the O---O distance increases upon deuteration. Theoretical simulations suggest that this elongation is approximately 0.02 Å. This geometric isotope effect (GIE) is a manifestation of the quantum nature of the proton and deuteron (B1233211). The lower zero-point energy of the O-D stretching vibration compared to the O-H stretch leads to a weaker, and therefore longer, hydrogen bond.
This structural change has significant consequences for the physicochemical properties of the crystal, including its phase transition temperature. The difference in the ferroelectric-to-paraelectric phase transition temperature between H2SQ and D2SQ is a direct result of these subtle changes in the crystal structure induced by deuteration. The Ubbelohde effect is a key factor in understanding the thermodynamics and dynamics of hydrogen-bonded systems.
Interactive Data Table: Manifestations of the Structural Isotope Effect
| Property Affected | Observation in Deuterated Squaric Acid |
| Hydrogen Bond Length | Elongation of the O---O intermolecular distance (Ubbelohde Effect). |
| Phase Transition | Significant increase in the ferroelectric-to-paraelectric transition temperature. |
| Vibrational Frequencies | Red-shift (lowering) of the O-D stretching frequency compared to O-H. |
The study of these isotope effects in this compound provides fundamental insights into the nature of hydrogen bonding and the influence of nuclear quantum effects on the structure and properties of molecular crystals.
Theoretical and Computational Investigations of 3,4 Dihydroxy 3 Cyclobutene 1,2 Dione D2 Systems
Quantum Mechanical Calculations (Density Functional Theory, Ab Initio)
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to modeling the behavior of deuterated squaric acid. These approaches solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of the molecule. Methods like DFT, using functionals such as B3LYP or M06-2X, and ab initio calculations provide a robust framework for investigating molecular orbitals, reaction barriers, and other quantum phenomena. researchgate.netwikipedia.org DFT calculations have been successfully employed to study various aspects of squaric acid and its derivatives, offering insights into everything from photocatalytic carrier transport in linked frameworks to the molecule's fundamental interactions. beilstein-journals.org
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and spectroscopic properties. nih.govchemsrc.com A smaller gap generally indicates higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. chemsrc.comguidechem.com
In the context of 3,4-dihydroxy-3-cyclobutene-1,2-dione-d2, computational methods are used to calculate the energies and spatial distributions of these orbitals. DFT calculations, for instance, can predict how deuteration might subtly alter the electronic landscape compared to the non-deuterated form. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. chemicalbook.com For squaric acid derivatives, the π-system of the four-membered ring significantly contributes to the character of these frontier orbitals. Computational studies on related systems show that factors like intermolecular interactions can modulate the electronic structure, which is crucial for designing materials with specific properties. beilstein-journals.org
Table 1: Illustrative Frontier Orbital Data for a Model Organic System This table provides a conceptual example of data obtained from DFT calculations. Specific values for deuterated squaric acid would require dedicated computational analysis.
| Molecular System | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Model π-System | B3LYP/6-31G(d) | -6.2 | -1.5 | 4.7 |
The concept of aromaticity, which confers significant stability, is not limited to six-membered benzene (B151609) rings. The dianion of squaric acid (the squarate dianion, C₄O₄²⁻) is considered to possess unique pseudo-aromatic character. researchgate.netacs.org This aromaticity is a key factor in the high acidity of squaric acid, as it stabilizes the resulting conjugate base. nih.gov
Computational methods are essential for quantifying the aromaticity of such systems. One of the most powerful techniques is the calculation of Nucleus-Independent Chemical Shift (NICS). ias.ac.ingithub.io NICS calculations probe the magnetic shielding at the center of a ring; a significant negative NICS value is a hallmark of aromatic character. Theoretical studies confirm that the squarate dianion is aromatic. beilstein-journals.orgias.ac.in The delocalization of 2π-electrons within the C₄ ring system leads to this stabilization. researchgate.netacs.org While the neutral squaric acid molecule itself is less aromatic, the formation of its dianion enhances this property. Theoretical analyses have shown that the aromaticity decreases as the ring size of oxocarbon dianions increases, making the squarate system a subject of particular interest. beilstein-journals.org Deuteration is not expected to fundamentally change the aromatic character, which is an electronic property, but computational studies can confirm the subtle effects on the geometric and magnetic criteria of aromaticity. github.io
Table 2: Calculated Aromaticity Indices for Squaric Acid Systems NICS values are a common metric for aromaticity, with more negative values indicating stronger aromatic character. The values presented are illustrative of findings from computational studies.
| System | Computational Method | Aromaticity Criterion | Calculated Value (ppm) | Conclusion |
|---|---|---|---|---|
| Squarate Dianion (C₄O₄²⁻) | DFT (NICS) | NICS(1)zz | -19.2 (example value) | Aromatic ias.ac.ingithub.io |
| Squaric Acid (C₄H₂O₄) | DFT (NICS) | NICS(1)zz | -8.5 (example value) | Weakly Aromatic ias.ac.in |
The transfer of protons (or deuterons) between the hydroxyl groups is a defining characteristic of squaric acid. In the solid state, these transfers occur within hydrogen-bonded (or deuterium-bonded) dimers. Quantum mechanical calculations are indispensable for determining the potential energy barrier associated with this transfer. nih.gov
Ab initio and DFT calculations can map the potential energy surface for the synchronous double deuteron (B1233211) transfer. nih.gov The energy difference between the equilibrium structure and the transition state (where the deuterons are midway between the oxygen atoms) defines the energy barrier. nih.gov These calculations have shown that the barrier height is sensitive to the intermolecular distance and can be tuned by external factors like pressure. researchgate.netnih.gov Comparing the calculated barriers for proton and deuteron transfer reveals the kinetic isotope effect, where the heavier deuteron typically faces a slightly different dynamic landscape.
Isotopic Perturbation of Molecular Properties: A Theoretical Perspective
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372) (squaric acid) to form this compound (squaric acid-d2), induces subtle yet significant changes in the molecular properties of the compound. These alterations, stemming from the mass difference between the isotopes, have been a subject of theoretical and computational investigations to elucidate their effects on the electronic and vibrational characteristics of the molecule.
Influence on Electrochemical Properties (e.g., Oxidation Potentials, Ionization Potential)
Theoretical studies on the direct impact of deuteration on the electrochemical properties of squaric acid are not extensively documented in publicly available research. However, the principles of computational chemistry, particularly Density Functional Theory (DFT), provide a framework for predicting such isotopic effects. The oxidation potential and ionization potential are intrinsically linked to the electronic structure of a molecule, specifically the energy of the Highest Occupied Molecular Orbital (HOMO).
Deuteration primarily affects the vibrational energy levels of a molecule. The zero-point vibrational energy (ZPVE) is lower for a deuterated compound compared to its protiated counterpart due to the heavier mass of deuterium. This difference in ZPVE can lead to slight changes in bond lengths and angles, which in turn can subtly influence the molecular orbitals and their energies.
While specific calculated values for the oxidation and ionization potentials of squaric acid-d2 are not readily found in the literature, it is theoretically plausible that deuteration would lead to a marginal increase in both values. This is because the lower ZPVE of the C-D bond compared to the C-H bond can result in a slightly more stable molecule, requiring a fractionally higher energy to remove an electron.
It is important to note that these effects are expected to be small. The primary influence of deuteration is on the vibrational properties, and the resulting electronic perturbations are generally secondary. Detailed computational studies employing high-level theoretical methods would be necessary to precisely quantify the magnitude of these changes in the electrochemical properties of this compound.
Theoretical Prediction of Vibrational and Optical Properties in Deuterated Analogs
The vibrational properties of this compound have been more extensively explored through theoretical calculations. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies, particularly those associated with the O-H/O-D groups.
A comprehensive vibrational analysis of squaric acid and its fully deuterated analog, squaric acid-d2, was conducted using DFT calculations. This theoretical investigation provided a detailed assignment of the vibrational modes and demonstrated the isotopic shifts upon deuteration.
The most pronounced effect of deuteration is observed in the high-frequency stretching modes of the hydroxyl groups. The O-H stretching vibrations in squaric acid, typically found in the region of 3000-3500 cm⁻¹, are expected to shift to significantly lower frequencies in squaric acid-d2, appearing in the 2200-2600 cm⁻¹ range. This is a direct consequence of the increased reduced mass of the O-D oscillator compared to the O-H oscillator.
Similarly, the in-plane and out-of-plane bending vibrations involving the hydroxyl hydrogen atoms also exhibit substantial isotopic shifts to lower wavenumbers upon deuteration. The table below, derived from theoretical calculations, illustrates the predicted vibrational frequencies for key modes in both squaric acid and its deuterated analog.
| Vibrational Mode | Calculated Frequency (cm⁻¹) - Squaric Acid (H₂) | Calculated Frequency (cm⁻¹) - Squaric Acid-d2 (D₂) | Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| O-H/O-D Stretch | ~3400 | ~2500 | ~900 |
| C=O Stretch | ~1800 | ~1790 | ~10 |
| C=C Stretch | ~1650 | ~1640 | ~10 |
| O-H/O-D In-plane Bend | ~1300 | ~950 | ~350 |
| O-H/O-D Out-of-plane Bend | ~700 | ~500 | ~200 |
Regarding the optical properties, theoretical studies on the direct impact of deuteration on properties like UV-Vis absorption are less common. However, since the electronic structure is only marginally perturbed by deuteration, significant shifts in the electronic absorption bands are not anticipated. The primary influence of deuteration on the optical properties would likely be observed in the fine structure of the spectra, which is coupled to the vibrational modes.
Hydrogen Bonding and Deuterium Isotope Effects in Deuterated Squaric Acid Systems
Fundamental Nature of Hydrogen/Deuterium (B1214612) Bonds in Squaric Acid and its Deuterated Analog
The hydrogen bonding in squaric acid and its derivatives is not merely a simple electrostatic interaction but is significantly influenced by the electronic structure of the molecule. This leads to specialized forms of hydrogen bonds that are exceptionally strong and directional.
Resonance-Assisted Hydrogen Bonding (RAHB) and Negative-Charge-Assisted Hydrogen Bonding [(-)CAHB]
The squaric acid molecule and its anions are prime examples of systems where Resonance-Assisted Hydrogen Bonding (RAHB) and Negative-Charge-Assisted Hydrogen Bonding [(-)CAHB] are crucial. RAHB occurs in neutral squaric acid (H₂SQ), where the hydrogen bonds are part of a conjugated π-system. This delocalization of electrons strengthens the hydrogen bond by increasing the acidity of the donor and the basicity of the acceptor groups.
In the case of squarate anions (HSQ⁻ and SQ²⁻), the hydrogen bonds are further intensified by the presence of a formal negative charge, a phenomenon known as [(-)CAHB]. This type of bonding is generally stronger than RAHB because the negative charge significantly enhances the proton-accepting ability of the oxygen atoms. These strong interactions are pivotal in the formation of predictable supramolecular structures, such as chains and layers, in the crystalline state.
Strength and Directionality of O−D···O and N−D···O Interactions
The substitution of hydrogen with deuterium leads to measurable changes in the geometry of the hydrogen bonds. Neutron diffraction studies provide precise locations of deuterium atoms, offering direct insight into these structural modifications.
| Parameter | Change upon Deuteration (D₂SQ vs. H₂SQ) | Reference |
|---|---|---|
| Overall O···O Bond Length | Increase of ≈ 0.020 Å | nih.gov |
| Covalent O-D vs. O-H Bond Length | O-D is ≈ 0.015 Å shorter | nih.gov |
While direct neutron diffraction data for N−D···O interactions in deuterated squaramides (amides derived from squaric acid) are not extensively detailed in the literature, the principles are well-established. Squaramides are known to be excellent hydrogen bond donors and acceptors, forming robust and directional N-H···O bonds. The planarity of the squaramide moiety, arising from the delocalization of the nitrogen lone pair into the carbonyl group, enforces a well-defined geometry for these interactions. Upon deuteration, it is expected that the N-D bond would be slightly shorter and stronger than the N-H bond, analogous to the O-D···O case. These interactions are critical in molecular recognition and the assembly of complex supramolecular architectures.
Deuterium Isotope Effects on Phase Transitions and Ferroelectric Behavior
The changes in hydrogen bond geometry and dynamics upon deuteration have a profound impact on the collective properties of squaric acid crystals, most notably their phase transition temperatures and ferroelectric characteristics.
Curie Temperature Shifts upon Deuteration
One of the most dramatic manifestations of the deuterium isotope effect in squaric acid is the significant increase in its antiferroelectric phase transition temperature, also known as the Curie temperature (T_c). In its high-temperature phase, the protons are disordered across the hydrogen bonds. Below T_c, they order in an antiferroelectric arrangement. The replacement of protons with deuterons substantially elevates this ordering temperature. This large shift is primarily attributed to the geometric changes in the O-D···O bonds and the reduced quantum tunneling probability of the heavier deuteron (B1233211).
| Compound | Curie Temperature (T_c) | Reference |
|---|---|---|
| Squaric Acid (H₂C₄O₄) | 371 K (98 °C) | nih.gov |
| Deuterated Squaric Acid (D₂C₄O₄) | 516 K (243 °C) | nih.gov |
Coexistence of Normal and Inverse Isotope Effects
In complex hydrogen-bonded systems, such as cocrystals involving squaric acid derivatives, both normal and inverse isotope effects can coexist. A "normal" isotope effect refers to the case where deuteration leads to an increase in the phase transition temperature, as seen in pure squaric acid. This is typically a direct consequence of the strengthened hydrogen bond and reduced tunneling upon deuteration.
Conversely, an "inverse" isotope effect, where deuteration lowers a transition temperature, can also occur. This often arises from indirect effects where the geometric changes in the hydrogen bond network upon deuteration cause secondary structural modifications, such as molecular twisting or conformational changes, that may destabilize a particular phase. nih.govrsc.org In some ferroelectric cocrystals, deuteration raises the Curie point (a normal effect) while simultaneously lowering other phase transition temperatures (an inverse effect), dramatically altering the temperature range in which certain phases are stable. nih.govrsc.org
Role of Collective Proton/Deuteron Transfer in Phase Switching
The phase transition in squaric acid is not a result of individual proton or deuteron movements but rather a cooperative, collective transfer process. Above the Curie temperature, the protons are in a disordered state, rapidly fluctuating between two potential wells along the O-H···O bond. The transition to the ordered, low-temperature phase is driven by the collective ordering of these protons into a specific arrangement.
The mechanism underlying this collective transfer is quantum mechanical tunneling. aps.orgaps.orgresearchgate.net Protons, being very light particles, can tunnel through the potential energy barrier between the two sites in the hydrogen bond. This tunneling is a key factor in keeping the system disordered at higher temperatures. When hydrogen is replaced by deuterium, the particle mass is doubled. This significantly reduces the probability of quantum tunneling. researchgate.net Consequently, thermal energy becomes more dominant in overcoming the energy barrier, and the ordered state is stabilized at a much higher temperature, explaining the large positive shift in T_c. This collective ordering, modulated by quantum tunneling, is fundamental to the switching of polarization states in these ferroelectric and antiferroelectric materials.
High-Pressure Studies and Deuterium Isotope Effects on Structural Stability
High-pressure studies on deuterated squaric acid (D₂C₄O₄) provide significant insights into the role of hydrogen bonding and deuterium isotope effects on the stability of its crystal structure. The application of pressure allows for the systematic modification of intermolecular distances, particularly the O-D⋯O bonds, influencing the compound's physical properties and phase behavior.
Observation and Implications of the Ubbelohde Effect in Deuterated Squaric Acid
The Ubbelohde effect, also known as the geometric isotope effect, is a key phenomenon observed in hydrogen-bonded crystals upon deuteration. It refers to the crystallographic change, specifically the elongation of the hydrogen bond length, when hydrogen is substituted with deuterium. In the context of deuterated squaric acid, this effect has profound implications for its structural stability and phase transition temperature.
Investigations into the pressure dependence of the phase transition in D₂C₄O₄ have revealed a significant isotope effect. At atmospheric pressure (1 bar), the transition temperature (Tc) of D₂C₄O₄ is approximately 527.5 K, which is considerably higher than the 375.5 K observed for its protonated counterpart, H₂C₄O₄ aip.orgaip.org. This large increase in Tc upon deuteration is a direct consequence of the Ubbelohde effect. The substitution of deuterium for hydrogen leads to an elongation of the O-H⋯O bond, which in turn modifies the double-well potential governing the position of the deuteron along this bond aip.orgaip.org. This alteration of the potential landscape is the primary reason for the enhanced thermal stability of the low-temperature phase in the deuterated compound.
Interestingly, while the transition temperature itself shows a large isotope effect, its rate of change with pressure (dTc/dP) does not exhibit a significant difference between the protonated and deuterated forms. The initial rates of decrease in Tc with pressure are -102.5 K/GPa for D₂C₄O₄ and -105.6 K/GPa for H₂C₄O₄ aip.orgaip.org. The lack of a substantial isotope effect on the pressure derivative of the transition temperature suggests that proton or deuteron tunneling does not play a dominant role in the phase transition mechanism of squaric acid aip.orgaip.org.
| Compound | Transition Temperature (Tc) at 1 bar (K) | Initial Rate of Tc Decrease with Pressure (dTc/dP) (K/GPa) |
|---|---|---|
| H₂C₄O₄ | 375.5 ± 1.0 | -105.6 ± 2.0 |
| D₂C₄O₄ | 527.5 ± 2.0 | -102.5 ± 2.0 |
Pressure-Induced Phase Transitions and Dielectric Behavior in D₂C₄O₄
High-pressure studies on D₂C₄O₄ have also explored its dielectric properties and the potential for pressure-induced phase transitions. Dielectric measurements as a function of pressure and temperature provide valuable information about the structural changes occurring within the crystal lattice.
The dielectric behavior of D₂C₄O₄ under pressure is complex. The dielectric loss in D₂C₄O₄ is noted to be high both below and above the transition temperature, which is attributed to the high conductivity of the crystal as it approaches its melting or dissociation temperature aip.orgaip.org. The application of pressure influences this conductivity and, consequently, the dielectric response.
Furthermore, experimental results suggest the possibility of a pressure-induced phase transition in D₂C₄O₄ at approximately 0.8 GPa aip.orgaip.org. This is indicated by features in the dielectric constant measurements under high pressure. This potential new phase is distinct from the well-known temperature-driven phase transition. The characterization of this high-pressure phase requires further investigation, but its existence highlights the sensitivity of the D₂C₄O₄ crystal structure to compressive forces.
The activation energies for electrical conduction, which are related to the movement of lattice defects, have been determined from the dielectric loss data. These activation energies are found to increase with pressure in both the low- and high-temperature phases. This observation is consistent with the expectation that compressing the lattice and increasing the melting point makes the creation and mobility of defects energetically more difficult.
| Phenomenon | Observation | Implication |
|---|---|---|
| Pressure-Induced Phase Transition | Possible transition suggested at ~0.8 GPa based on dielectric data. aip.orgaip.org | Indicates a pressure-sensitive structural instability distinct from the thermal transition. |
| Dielectric Loss | High dielectric loss observed below and above Tc. aip.orgaip.org | Attributed to high conductivity near the melting/dissociation temperature. aip.orgaip.org |
| Activation Energy for Conduction | Increases with pressure in both phases. | Compression of the lattice makes defect creation and movement more difficult. |
Supramolecular Chemistry and Crystal Engineering with Deuterated Squaric Acid Derivatives
Self-Assembly Principles and Hydrogen-Bonded Motifs of Deuterated Squaric Acid and its Anions
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in squaric acid (H₂C₄O₄) has a pronounced effect on its crystal structure and hydrogen-bonding network, a phenomenon known as the geometrical isotope effect. researchgate.net This effect is central to understanding the self-assembly of deuterated squaric acid (D₂C₄O₄).
Polymeric Structures and Hydrogen-Bonded Ring Motifs (Chains, Dimers, Tetramers)
These geometric changes are thought to be a primary reason for the dramatic increase in the temperature of the order-disorder phase transition, which rises from 371 K in H₂C₄O₄ to 516 K in D₂C₄O₄. The self-assembly into polymeric chains and ring motifs is governed by these strong, directional hydrogen bonds. For instance, hydrogen squarate anions can form robust, strongly hydrogen-bonded cyclic dimers. researchgate.net Partial protonation can lead to supramolecular patterns like ribbons of dimerized β-chains. researchgate.net The modification of the hydrogen bond geometry through deuteration directly impacts the stability and structural details of these recurring motifs.
Table 1: Comparison of Hydrogen Bond Geometry in Squaric Acid vs. Deuterated Squaric Acid
| Parameter | H₂C₄O₄ (Squaric Acid) | D₂C₄O₄ (Deuterated Squaric Acid) | Change upon Deuteration | Source |
| O···O Bond Length | ~2.546 Å | ~2.566 Å | + ~0.020 Å | |
| O-H/O-D Bond Length | Varies | ~0.015 Å shorter than O-H | - ~0.015 Å |
Note: Exact bond lengths can vary slightly depending on the crystal phase and temperature.
Role of π-π Stacking Interactions in Deuterated Squarate Supramolecular Assemblies
Beyond hydrogen bonding, π-π stacking interactions are crucial forces in the formation of supramolecular assemblies of squaric acid derivatives. rsc.org These non-covalent interactions occur between the planar, electron-delocalized four-membered rings of the squarate units. researchgate.net The stability and geometry of these stacks, which often adopt a "slip-stacked" motif to minimize repulsion and maximize attraction, are influenced by a combination of dispersion and electrostatic forces. rsc.orgresearchgate.net
While deuteration primarily affects hydrogen bonds directly, the resulting modifications in the crystal lattice can indirectly influence the π-π stacking arrangement. Changes in the hydrogen-bonding network may alter the relative orientation and distance between adjacent squarate rings, thereby tuning the strength and nature of the π-π interactions. The interplay between strong, directional hydrogen bonds and weaker, less directional π-π stacking dictates the final three-dimensional architecture of the crystal. rsc.org Frustrated π-stacking, where attractive and repulsive forces are strategically balanced, can be used to control the size and structure of the assemblies. nih.gov
Deuterated Squaramides and their Role in Supramolecular Frameworks
Squaramides, derived from squaric acid by replacing the hydroxyl groups with amino groups, are highly effective and versatile building blocks in supramolecular chemistry. wikipedia.orgresearchgate.net Their rigid, planar structure features two hydrogen-bond donor (N-H) and two acceptor (C=O) sites, enabling them to form strong, predictable, and bidirectional hydrogen bonds. nih.gov The use of deuterated squaramides allows for the subtle modulation of these key interactions.
Host-Guest Co-crystallization Strategies with Deuterated Squaramides
Squaramides are excellent host molecules for crystal engineering due to their reliable self-assembly into one-dimensional networks. researchgate.net This predictability allows for a host-guest co-crystallization strategy, where the squaramide host framework organizes guest molecules that provide specific functions. researchgate.net This approach has been used to impose a characteristic intermolecular distance on guest molecules, facilitating the design of functional solid materials. researchgate.net
Deuterated squaramides can be seamlessly integrated into these strategies. The principles of host-guest assembly, driven by hydrogen bonding and other non-covalent interactions, remain the same. rsc.orgmdpi.com By employing deuterated squaramides, it is possible to create frameworks with slightly altered hydrogen bond strengths and geometries, which could influence the binding and orientation of guest molecules within the co-crystal. This offers a fine-tuning mechanism for designing complex supramolecular structures.
Influence of Deuterium on Squaramide Hydrogen Bonding Networks in the Solid State
This modification can have significant consequences for the resulting supramolecular architecture. The cooperativity in hydrogen-bonded chains, which plays a crucial role in defining the robust synthons in disecondary squaramides, may be altered. Even minor changes in the strength and directionality of these bonds can lead to different packing arrangements or even the formation of different polymorphs. Solid-state deuterium NMR experiments can be a powerful tool to probe the temperature-dependent changes in the atomic displacement of deuterium atoms, providing insight into the dynamics and stability of these networks. nih.gov
Table 2: General Isotope Effects on Hydrogen Bonds
| Property | Protonated (X-H···Y) | Deuterated (X-D···Y) | General Observation | Source |
| Covalent Bond Length (X-H/D) | Longer | Shorter | N-D bond is shorter than N-H bond. | nih.govnih.gov |
| H/D-Bond Interaction | Stronger | Weaker | Deuteration typically weakens the hydrogen bond. | nih.govnih.gov |
| Donor-Acceptor Overlap | Greater | Reduced | Correlates with the weakening of the bond. | nih.gov |
(Where X = N or O, Y = O)
Metal-Organic Frameworks (MOFs) Incorporating Deuterated Squarate Ligands
Metal-organic frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org Squarate is an attractive ligand for MOF synthesis due to its rigid, planar geometry and strong coordination ability, which can lead to frameworks with enhanced thermal and water stability. researchgate.net
MOFs built with squarate units have diverse applications, including gas capture and separation. mdpi.com A notable example is the MOF (Ti₂O₃)n USTC-700, which has the capacity to separate deuterium from hydrogen, highlighting the relevance of isotope effects in the function of squarate-based materials. mdpi.com While this involves the separation of deuterium, the construction of MOFs from deuterated squarate ligands is a logical extension for tuning framework properties.
The incorporation of deuterated squarate ligands (C₄O₄D₂²⁻) into MOFs can subtly alter the framework's pore size and the polarity of the internal surfaces. These modifications can influence the framework-gas interactions, potentially enhancing the selectivity for specific gas molecules. For example, the precise tuning of pore geometry is critical for applications like xenon/krypton separation. researchgate.net Using deuterated ligands provides a method for fine-tuning these structures, potentially leading to materials with improved performance for targeted applications in gas storage and separation. researchgate.netmdpi.com
Synthesis and Structural Control of Deuterated Squarate-Based MOFs
The synthesis of Metal-Organic Frameworks using deuterated squaric acid, 3,4-Dihydroxy-3-cyclobutene-1,2-dione-d2, as a primary organic linker is a specialized area of crystal engineering. The general principles of MOF synthesis involve the self-assembly of metal ions or clusters with organic ligands to form extended crystalline networks. The rational design of these frameworks allows for precise control over their morphology, pore structure, and physicochemical properties. mdpi.com
In the context of deuterated squarate-based MOFs, the synthetic strategies would typically involve solvothermal or hydrothermal methods. These techniques combine the deuterated squaric acid linker and a selected metal salt in a suitable solvent, followed by heating in a sealed vessel. The choice of metal ion, solvent, temperature, and reaction time are critical parameters that influence the resulting crystal structure and topology of the framework.
Deuterium Isotope Effects on MOF Properties (e.g., Gas Adsorption, Catalysis)
The incorporation of deuterium into the structure of a MOF linker can have subtle but significant effects on the material's properties, a phenomenon known as the deuterium isotope effect. These effects primarily stem from the difference in mass between deuterium and protium (B1232500) (hydrogen), which leads to a lower zero-point energy for a C-D bond compared to a C-H bond (or in this case, an O-D versus an O-H bond). This difference can influence vibrational frequencies, bond strengths, and hydrogen bonding interactions within the framework.
Gas Adsorption: While research specifically detailing gas adsorption in MOFs synthesized with this compound is not widely available, the principles of deuterium isotope effects suggest potential modifications to adsorption behavior. The change in vibrational modes of the linker could affect the framework's lattice dynamics, potentially altering the flexibility and gate-opening pressure for gas adsorption in dynamic MOFs. Furthermore, modified hydrogen/deuterium bonding interactions between the deuterated framework and guest molecules could lead to differences in adsorption enthalpies and selectivities for certain gases. For instance, MOFs are known to be promising for hydrogen isotope separation, where subtle differences in interaction energies are exploited. technologynetworks.com The use of a deuterated framework might influence these quantum-sieving effects.
Catalysis: The catalytic activity of MOFs can be influenced by deuterium substitution in several ways. mdpi.com MOFs can act as heterogeneous catalysts, with activity often centered at the metal nodes or functional groups on the organic linkers. mdpi.com If the deuterated O-D groups of the squarate linker are involved in a catalytic reaction mechanism, for example, as proton (or deuteron) donors or in hydrogen-bonding interactions that stabilize a transition state, a kinetic isotope effect would be expected. This could lead to a change in the reaction rate compared to the non-deuterated analogue. The acidity of the hydroxyl group is subtly affected by deuteration, which could, in turn, impact its role in acid-catalyzed reactions.
Below is a hypothetical data table illustrating the potential effects of deuteration on MOF properties, based on general principles of isotope effects.
| Property | MOF with Squaric Acid (H-SQA) | MOF with Deuterated Squaric Acid (D-SQA) | Expected Isotope Effect |
| Framework Bond | O-H | O-D | O-D bond has lower zero-point energy |
| Gas Adsorption | |||
| Adsorption Enthalpy (for polar guests) | ΔHads | ΔH'ads | Potentially altered due to modified H-bonding |
| Gate-Opening Pressure (in flexible MOFs) | Pgate | P'gate | Potentially shifted due to altered lattice dynamics |
| Catalysis | |||
| Rate Constant (for proton-involved reaction) | kH | kD | kH/kD > 1 (Primary Kinetic Isotope Effect) |
| Acidity of Linker Hydroxyl Group | pKa | pK'a | pK'a > pKa (slight increase in pKa) |
Reaction Mechanisms and Catalytic Applications Involving Deuterated Squaric Acid
Deuterium (B1214612) Kinetic Isotope Effects in Squaric Acid Catalysis
The deuterium kinetic isotope effect (KIE) is a powerful method for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. libretexts.org Replacing hydrogen with the heavier deuterium isotope can slow down a reaction if the bond to this atom is broken or significantly altered in the rate-determining step. wikipedia.org In the context of squaric acid catalysis, where hydrogen bonding and proton transfer are paramount, the use of 3,4-Dihydroxy-3-cyclobutene-1,2-dione-d2 offers critical insights.
Deuterium labeling studies are instrumental in dissecting the mechanistic pathways of chemical reactions. researchgate.netresearchgate.net In catalysis involving squaric acid, the hydroxyl protons are believed to play a crucial role in activating substrates through hydrogen bonding. By replacing these protons with deuterons (D), researchers can quantify the extent of their involvement in the rate-limiting step of a reaction.
A primary kinetic isotope effect (kH/kD > 1) is typically observed when a C-H, O-H, or N-H bond is cleaved in the rate-determining step. libretexts.org For squaric acid-catalyzed reactions, a significant primary KIE would provide strong evidence for a mechanism involving proton transfer from the catalyst to the substrate as a key step. For instance, computational and experimental studies on related bifunctional squaramide catalysts have shown significant primary KIEs, suggesting that deprotonation of the catalyst is integral to the formation of the active species. mdpi.com The magnitude of the KIE can also help distinguish between different possible transition states. wikipedia.org
Table 1: Illustrative Kinetic Isotope Effect Data for a Model Reaction Catalyzed by Squaric Acid
| Catalyst | Rate Constant (k) | KIE (kH/kD) | Mechanistic Implication |
| Squaric Acid (H₂) | kH | \multirow{2}{*}{2.5} | Proton transfer is likely involved in the rate-determining step. |
| Squaric Acid-d₂ (D₂) | kD |
Note: The data presented in this table is illustrative, based on typical KIE values observed in similar organocatalytic systems to demonstrate the concept.
The acidity and hydrogen-bonding capability of squaric acid's hydroxyl groups are central to its function as an organocatalyst. mdpi.comias.ac.in Deuteration of these hydroxyl groups directly probes their role in the catalytic cycle. The squaric acid moiety is recognized for its ability to act as a dual hydrogen-bond donor, a feature that is superior to even ureas and thioureas due to its enhanced acidity and the resonance stabilization of the resulting conjugate base. mdpi.com
Using this compound allows for the precise study of these hydrogen-bonding interactions. Deuterium-induced isotope shifts in ¹³C-NMR spectroscopy, for example, can reveal information about intramolecular versus intermolecular hydrogen bonding, shedding light on how the catalyst interacts with substrates and solvents. nih.gov Such studies can confirm whether the two hydroxyl groups act in concert to bind and activate a substrate, a key question in bifunctional organocatalysis. The significant differences in the physical properties of hydrogen-bonded crystals upon deuteration further underscore the importance of these interactions. researchgate.net
Organocatalytic Transformations with Deuterated Squaric Acid and its Derivatives
Deuterated squaric acid and its derivatives are valuable in a range of organocatalytic transformations, not only for mechanistic elucidation but also as catalysts in their own right. Their applications span several fundamental carbon-carbon bond-forming reactions.
Squaric acid has been established as a highly efficient, metal-free, and reusable organocatalyst for important reactions like the Knoevenagel condensation and the Michael addition, often proceeding in environmentally benign solvents like water. ias.ac.inpeeref.comacademie-sciences.fr The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, while the Michael addition describes the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. academie-sciences.frwikipedia.org
In these reactions, squaric acid is thought to activate the carbonyl electrophile by donating a proton or forming a strong hydrogen bond, thereby increasing its susceptibility to nucleophilic attack. academie-sciences.fr Employing deuterated squaric acid in these reactions and observing a KIE would substantiate this proposed mechanism. For example, a slower reaction rate with the deuterated catalyst would confirm that the O-H bond is being modified during the rate-limiting activation of the substrate.
Table 2: Substrate Scope in Squaric Acid-Catalyzed Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Product Yield (%) with Squaric Acid |
| Benzaldehyde | Malononitrile | 94 |
| 4-Chlorobenzaldehyde | Malononitrile | 92 |
| 4-Nitrobenzaldehyde | Malononitrile | 95 |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | 90 |
Source: Data adapted from studies on non-deuterated squaric acid catalysis to illustrate typical reaction efficiency. peeref.comfigshare.com
Chiral squaramides, derived from squaric acid, have emerged as powerful bifunctional organocatalysts in asymmetric synthesis. rsc.orgnih.gov These catalysts typically combine the hydrogen-bonding squaramide motif with a chiral scaffold (often from cinchona alkaloids), enabling high stereocontrol in reactions like Michael additions, Mannich reactions, and cycloadditions. mdpi.comresearchgate.net
The catalytic activity of squaramides relies on the two N-H protons, which act as dual hydrogen-bond donors to activate the electrophilic substrate within a well-defined chiral environment. mdpi.com By synthesizing chiral squaramides with deuterium atoms at these N-H positions, one can directly investigate the role of this dual hydrogen-bonding interaction in stereoinduction. A significant KIE would confirm that the hydrogen-bonding and likely proton transfer are critical to the catalytic turnover and enantioselectivity. Such studies are crucial for refining catalyst design and understanding the origins of asymmetry. mdpi.com
Synthetic Utility of Deuterated Squaric Acid Esters and Amides in Complex Molecule Construction
Beyond their use in catalysis, deuterated squaric acid derivatives are valuable building blocks for synthesizing complex molecules, particularly in medicinal chemistry and materials science. semanticscholar.orgresearchgate.netrsc.org The "deuterium advantage" can be leveraged to create molecules with enhanced metabolic stability or modified pharmacokinetic profiles. nih.gov
Squaric acid esters and amides serve as versatile four-membered ring synthons. asynt.com For example, diethyl squarate can undergo sequential reactions with different amines to produce asymmetric squaric acid diamides, which are stable linkages used to connect different molecular fragments. rsc.org This chemistry has been applied to the synthesis of drug conjugates, polymers, and natural products. researchgate.netrsc.orgnih.gov
Incorporating deuterium into these squaric acid-based building blocks can be a strategic move in drug design. If a part of the squaric acid-derived core is susceptible to metabolic degradation involving C-H or O-H bond cleavage, replacing the hydrogen with deuterium can slow down this process due to the kinetic isotope effect. This can lead to improved drug efficacy and a better safety profile. nih.gov The squaric acid moiety itself is considered a bioisostere for carboxylic acids and amides, and its deuteration offers another layer of refinement for drug discovery programs. asynt.comsemanticscholar.org
Selective Amine Conjugation and Bioconjugation with Deuterated Reagents
The conjugation of amines using squaric acid derivatives is a well-established methodology. Typically, the reaction proceeds through a sequential nucleophilic substitution. It is hypothesized that deuterated squaric acid would follow a similar reaction pathway. The process would likely involve the initial reaction of an amine with a deuterated squarate ester to form a mono-substituted intermediate. This intermediate could then react with a second amine, yielding an asymmetrical deuterated squaramide.
The substitution of hydrogen with deuterium at the hydroxyl groups of squaric acid is expected to introduce a kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which could potentially influence the rate of reactions where the cleavage of this bond is a rate-determining step. However, in the context of amine conjugation, the reaction primarily involves the nucleophilic attack on the carbonyl carbons and displacement of a leaving group, rather than the direct cleavage of the O-D bond. Therefore, any observable KIE is likely to be a secondary effect, influencing the acidity of the hydroxyl groups and potentially modulating the reaction rates under specific pH conditions. Without experimental data, the magnitude and nature of this effect remain speculative.
Bioconjugation reactions, where biomolecules such as proteins or peptides are linked to other molecules, often utilize the high selectivity of squarates for amine groups, particularly the ε-amino group of lysine (B10760008) residues. It is plausible that deuterated squaric acid derivatives could be employed as reagents in this context, potentially offering a tool for introducing isotopic labels into bioconjugates for analytical purposes, such as in mass spectrometry-based studies.
Formation of Deuterated Squaric Acid N-Hydroxylamides and their Reactivity
The synthesis of N-hydroxylamides of squaric acid has been reported, and these compounds have garnered interest due to their structural analogy to hydroxamic acids, which are known metal chelators. The formation of deuterated squaric acid N-hydroxylamides would likely proceed through the reaction of a deuterated squarate ester with a hydroxylamine (B1172632) derivative.
A proposed mechanism for the formation of non-deuterated squaric acid N-hydroxylamide esters involves a concerted retro-Cope elimination. It is reasonable to assume that the deuterated analogue would follow a similar mechanistic pathway. The reactivity of the resulting deuterated N-hydroxylamides would be of interest, particularly in their interactions with metal ions. The presence of deuterium could subtly alter the electronic properties and hydrogen-bonding capabilities of the N-hydroxylamide moiety, which might, in turn, affect their metal-binding affinities and specificities. However, in the absence of empirical data, these potential differences remain theoretical.
Further research and detailed experimental studies are necessary to elucidate the specific reaction kinetics, mechanisms, and catalytic potential of this compound. Such studies would be invaluable in determining the practical applications of this isotopically labeled compound in various fields of chemistry and biology.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3,4-dihydroxy-3-cyclobutene-1,2-dione-d₂, and how does deuteration impact reaction conditions?
- Methodology : The non-deuterated analog (3,4-dimethoxy-3-cyclobutene-1,2-dione) is synthesized via oxidation of cyclobutene derivatives using agents like potassium permanganate (KMnO₄) under acidic conditions . For deuteration, isotopic labeling typically involves substituting hydroxyl protons with deuterium (D₂O exchange) under controlled pH and temperature to avoid structural degradation. Reaction kinetics may slow due to isotope effects, requiring extended reaction times or elevated temperatures.
- Critical Data : The molecular weight of the non-deuterated compound is 142.11 g/mol ; deuteration increases this by ~2 g/mol (per D₂ substitution).
Q. How can researchers validate the structural integrity of 3,4-dihydroxy-3-cyclobutene-1,2-dione-d₂ post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy : Compare ¹H and ²H NMR spectra to confirm deuteration efficiency (absence of hydroxyl proton signals at ~5-6 ppm).
- Mass spectrometry (HRMS) : Identify isotopic peaks (e.g., M+2 for D₂ substitution) .
- FTIR : Verify hydroxyl group conversion (O-D stretching at ~2500 cm⁻¹ vs. O-H at ~3200 cm⁻¹).
- Data Contradiction : Discrepancies in deuteration levels may arise from incomplete exchange or side reactions, necessitating iterative purification (e.g., column chromatography).
Q. What are the stability considerations for 3,4-dihydroxy-3-cyclobutene-1,2-dione-d₂ in aqueous vs. anhydrous environments?
- Methodology : Conduct accelerated stability studies:
- Hydrolytic stability : Monitor decomposition (e.g., ring-opening) via HPLC in buffered solutions (pH 3–9) at 25–60°C.
- Thermal stability : Use TGA/DSC to identify degradation thresholds (~150°C for cyclobutene derivatives ).
- Critical Insight : Deuterated compounds often exhibit slower hydrolysis due to kinetic isotope effects, but this must be empirically verified.
Advanced Research Questions
Q. How does deuteration of 3,4-dihydroxy-3-cyclobutene-1,2-dione affect its reactivity in nucleophilic substitution reactions?
- Methodology : Compare kinetics of reactions (e.g., with amines or thiols) between deuterated and non-deuterated forms using stopped-flow spectroscopy or LC-MS .
- Data Analysis : Expect reduced reaction rates (k_H/k_D > 1) due to deuterium’s higher mass, but exceptions may occur in proton-coupled electron transfer steps.
Q. What computational approaches best model the electronic effects of deuteration in 3,4-dihydroxy-3-cyclobutene-1,2-dione-d₂?
- Methodology :
- DFT calculations : Optimize geometries with Gaussian or ORCA using B3LYP/6-31G(d). Compare HOMO-LUMO gaps and charge distribution.
- Isotopic substitution studies : Simulate vibrational spectra (IR/Raman) to predict isotopic shifts in O-D vs. O-H modes.
- Key Challenge : Accurately modeling solvent effects (e.g., hydrogen bonding in D₂O vs. H₂O).
Q. How can researchers resolve contradictions in spectroscopic data for deuterated vs. non-deuterated derivatives?
- Case Example : If ¹³C NMR shows unexpected splitting in the deuterated compound, investigate:
- Quadrupolar coupling : ²H (I=1) may cause line broadening, requiring higher-field instruments.
- Isotopic impurities : Use HRMS to confirm isotopic purity (>98% D₂ substitution) .
- Resolution : Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve ambiguities.
Analytical and Application-Oriented Questions
Q. What chromatographic methods are optimal for separating 3,4-dihydroxy-3-cyclobutene-1,2-dione-d₂ from its non-deuterated analog?
- Methodology :
- HPLC : Use a C18 column with deuterium-compatible mobile phases (e.g., D₂O/acetonitrile).
- Retention time shifts : Deuterated compounds often elute slightly earlier due to reduced hydrophilicity.
- Validation : Spiked recovery experiments with known ratios of H/D analogs to confirm resolution .
Q. How can isotopic labeling of 3,4-dihydroxy-3-cyclobutene-1,2-dione-d₂ enhance mechanistic studies in photochemical reactions?
- Methodology : Use laser flash photolysis to track deuterium’s impact on:
- Excited-state lifetimes : Compare H/D analogs to identify proton-coupled electron transfer steps.
- Reactive intermediates : Detect deuterium-specific isotopic signatures via time-resolved IR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
